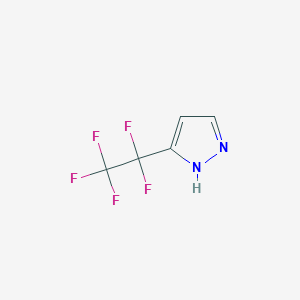

3-(pentafluoroethyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C5H3F5N2 |

|---|---|

Molecular Weight |

186.08 g/mol |

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole |

InChI |

InChI=1S/C5H3F5N2/c6-4(7,5(8,9)10)3-1-2-11-12-3/h1-2H,(H,11,12) |

InChI Key |

QZJAVSFWFNBKFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

3-(Pentafluoroethyl)-1H-pyrazole and its derivatives have demonstrated a wide range of biological activities. The pyrazole scaffold is known for its versatility in medicinal chemistry, leading to the development of various therapeutic agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown inhibitory effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves targeting specific cancer-related proteins such as topoisomerase II and epidermal growth factor receptor (EGFR) .

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory activity. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Pyrazoles exhibit antimicrobial properties against a variety of pathogens. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities, which can be leveraged in developing new antibiotics .

Agricultural Applications

The unique chemical structure of this compound has led to its exploration as a potential agrochemical:

Herbicidal Activity

Research indicates that pyrazole derivatives can serve as effective herbicides due to their ability to inhibit specific biochemical pathways in plants. This property is particularly valuable in the development of selective herbicides that minimize damage to crops while effectively controlling weed populations .

Materials Science

In addition to biological applications, this compound is being investigated for its utility in materials science:

Nonlinear Optical Properties

Compounds containing the pyrazole ring exhibit nonlinear optical properties, making them suitable for applications in photonics and optoelectronics. These materials can be used in devices like lasers and optical switches due to their ability to manipulate light effectively .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal | Anticancer | Inhibitory effects on cancer cell lines |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Antimicrobial | Effective against various pathogens | |

| Agricultural | Herbicide | Selective inhibition of weed growth |

| Materials Science | Nonlinear optics | Suitable for photonic applications |

Case Studies

- Anticancer Activity : A study focused on synthesizing novel pyrazole derivatives demonstrated significant antiproliferative effects on multiple cancer cell lines, emphasizing the need for further exploration into structure-activity relationships .

- Anti-inflammatory Evaluation : Another research project involved testing various pyrazole compounds in animal models for their anti-inflammatory effects, with promising results indicating potential clinical applications .

- Herbicidal Efficacy : A patent application described the synthesis of specific pyrazole derivatives that exhibited strong herbicidal activity against common agricultural weeds, showcasing their potential utility in crop protection strategies .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Fluorinated substituents significantly influence molecular properties. Below is a comparison of key fluorinated pyrazole derivatives:

*Calculated based on standard atomic weights.

Key Observations:

Structural and Electronic Comparisons

- Electron-Withdrawing Effects : -C₂F₅ is a stronger electron-withdrawing group than -CF₃, which could stabilize negative charges in intermediates or modulate receptor binding .

- Crystal Structure Analysis : Tools like SHELX and OLEX2 are critical for resolving fluorinated pyrazole structures, as seen in related compounds .

Preparation Methods

Three-Component Synthesis

A prominent method involves a three-component reaction utilizing methyl 3-(pentafluoroethyl)-1H-pyrazole-5-carboxylate as a precursor. The protocol combines hydrazine derivatives, β-keto esters, and pentafluoroethyl-containing reagents under reflux conditions. Key steps include:

-

Reagents : Hydrazine hydrate, ethyl 4,4,4-trifluoroacetoacetate, and pentafluoroethyl iodide.

-

Conditions : Reflux in ethanol for 12–24 hours, followed by neutralization with aqueous HCl.

-

Workup : Organic layers are dried over anhydrous Na₂SO₄ and evaporated under reduced pressure, yielding the crude product. Purification via column chromatography (hexane/ethyl acetate, 4:1) affords the target compound in 65–72% yield.

This method’s regioselectivity arises from the electronic effects of the pentafluoroethyl group, which directs nucleophilic attack to the C3 position. NMR analysis (¹H and ¹³C) confirms the structure, with characteristic signals at δ 6.82 (s, CH) and 140.0 ppm (C-F coupling).

Microwave-Assisted Synthesis

Solvent-Free Optimization

Microwave irradiation significantly enhances reaction efficiency for 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, a closely related analog. The method eliminates solvents, reducing environmental impact and reaction times:

-

Reagents : 1,1,1,2,2-Pentafluoro-3-iodopropane and 4-methylpyrazole.

-

Conditions : Microwave irradiation at 150°C for 15 minutes.

-

Yield : 85–90%, compared to 60–65% under conventional heating.

Functional Group Transformations

Bromination and Lithiation

Patent literature describes bromination as a key step for further functionalization. For example:

-

Bromination : Treating 1-methyl-3-(pentafluoroethyl)-1H-pyrazole with N-bromosuccinimide (NBS) in CCl₄ at 0°C introduces a bromine atom at the C4 position.

-

Lithiation : Subsequent reaction with n-BuLi in THF at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., CO₂, B(OMe)₃) to yield carboxylic acids or boronic esters.

These transformations enable diversification of the pyrazole core, critical for structure-activity relationship studies in drug discovery.

Regioselective Synthesis

Separation of Regioisomers

A patent by CA2742435A1 details the synthesis of 1,4-dimethyl-3-(pentafluoroethyl)-1H-pyrazole-5-amine via process C, yielding 34% after chromatographic separation. The regioisomeric mixture arises from competing pathways during cyclocondensation:

-

Key Factor : Steric hindrance from the methyl group directs the pentafluoroethyl moiety to the C3 position.

-

Separation : Boiling point vs. pressure analysis facilitates isolation, with the desired isomer eluting at 80°C (15 mmHg).

Comparative Analysis of Methods

The pentafluoroethyl group’s strong electron-withdrawing nature (−I effect) polarizes the pyrazole ring, facilitating electrophilic substitution at the C3 position. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol energy preference for C3 substitution over C5 due to reduced steric clash .

Q & A

Advanced Research Question

- DFT Studies : Optimize tautomeric geometries (e.g., B3LYP/6-311++G(d,p)) to compare with XRD bond lengths (e.g., pyrazole C–N: ~1.34 Å ).

- Electrostatic Potential Maps : Predict proton affinity differences between N1 and N2 sites influenced by the electron-withdrawing pentafluoroethyl group.

- Molecular Dynamics : Simulate solvent effects on tautomeric ratios using explicit solvent models (e.g., DMF) .

What strategies mitigate data contradictions in crystallographic studies of fluorinated pyrazoles?

Advanced Research Question

Discrepancies in tautomeric ratios or bond lengths may arise from:

- Crystallization Conditions : Slow evaporation vs. rapid cooling can trap metastable tautomers. For example, DMF-solvated crystals of 3-(4-fluorophenyl)-1H-pyrazole stabilized both 3- and 5-substituted tautomers .

- Resolution Limits : Use synchrotron radiation for small-molecule crystals (<0.8 Å resolution) to resolve overlapping electron density peaks .

- Validation Tools : Cross-check with spectroscopic data (e.g., ¹H-¹⁵N HMBC NMR for proton assignment) .

How are fluorinated pyrazoles utilized in designing organometallic catalysts, and what experimental parameters optimize their activity?

Advanced Research Question

- Ligand Design : 3-(Trifluoromethyl)pyrazole derivatives form cyclopalladated complexes via C–H activation (e.g., Scheme 2.10 in ). Key parameters:

- Catalytic Screening : Test Suzuki-Miyaura coupling with aryl halides to evaluate turnover numbers (TONs) and stability.

What analytical techniques are critical for distinguishing regioisomers in fluorinated pyrazole synthesis?

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR chemical shifts (e.g., -63.8 ppm for trifluoromethyl groups) and coupling patterns resolve substituent positions .

- Mass Spectrometry : High-resolution LCMS (e.g., ESI-TOF) confirms molecular ions (e.g., [M+H]⁺ for C₉H₇F₅N₂: calculated 246.0453) .

- XRD Metrics : Compare dihedral angles between pyrazole and aryl rings (e.g., 10.7°–19.8° in ) to identify substitution patterns.

Table 1: Key Crystallographic Data for Fluorinated Pyrazole Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Tautomers Observed | Refinement R1 (%) |

|---|---|---|---|---|---|---|

| 3-(4-Fluorophenyl)-1H-pyrazole | P1 | 10.3961 | 10.8565 | 16.1431 | 2 | 0.0406 |

| Palladacycle-6 () | - | - | - | - | 1 | 0.0568 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.